molecular formula C11H10N4O2 B13899755 N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine CAS No. 61963-87-9

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

Cat. No.: B13899755
CAS No.: 61963-87-9
M. Wt: 230.22 g/mol
InChI Key: ZAUNDGHWOMEVPW-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group at the 3-position and a 6-methylpyridin-2-amine substituent at the 2-position.

Properties

CAS No.

61963-87-9

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14)

InChI Key

ZAUNDGHWOMEVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine primarily involves:

  • Functionalization of pyridine rings to introduce nitro and amino substituents.
  • Formation of the amine linkage between the 6-methylpyridin-2-yl and 3-nitropyridin-2-amine moieties via nucleophilic aromatic substitution or coupling reactions.

Synthesis of Key Precursors

Preparation of 4-Chloro-2-amino-3-nitropyridine

A crucial intermediate is 4-chloro-2-amino-3-nitropyridine, prepared by nitration of 4-chloro-2-aminopyridine using a nitrating mixture of nitric acid and sulfuric acid. The nitration is conducted under controlled temperatures to afford selective substitution at the 3-position, yielding the nitropyridine derivative (compound of formula V).

Diazotization and Hydrolysis to 4-Chloro-3-nitropyridin-2-ol

The 4-chloro-2-amino-3-nitropyridine undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5 °C, followed by hydrolysis at 60–80 °C for 3 hours. This process converts the amino group into a hydroxyl group, yielding 4-chloro-3-nitropyridin-2-ol (compound of formula VI).

Coupling Reactions to Form this compound

The final target compound is synthesized by coupling reactions between substituted 2-chloropyridines and substituted anilines or aminopyridines. The key reaction involves nucleophilic aromatic substitution (SNAr) where the amino group of 6-methylpyridin-2-amine attacks the 2-chloropyridine bearing a nitro group at the 3-position.

  • The reaction is typically performed in tert-butanol with potassium carbonate as the base.
  • Conditions vary from room temperature stirring for 12–24 hours to microwave irradiation at 120–160 °C for 10–30 minutes, depending on the substrate reactivity.

In some cases, solvent-free direct heating methods have also been employed to achieve the coupling, albeit with moderate yields (e.g., 37%).

Alternative Synthetic Routes and Considerations

  • Phenacylation and cyclization methods have been explored for related nitropyridine derivatives, but yields are generally low due to solubility issues and sensitivity of intermediates.
  • The use of diazotization followed by substitution or hydrolysis steps allows for selective functionalization on the pyridine ring, which is critical for obtaining the desired substitution pattern.
  • Protective group strategies and careful temperature control are essential to prevent decomposition or side reactions during nitration and coupling steps.

Data Table: Summary of Preparation Conditions and Yields

Step / Compound Reagents & Conditions Temperature (°C) Time Yield (%) Notes
4-Chloro-2-amino-3-nitropyridine Nitration: HNO3/H2SO4 mixture Controlled (not specified) Not specified Not specified Selective nitration at 3-position
4-Chloro-3-nitropyridin-2-ol Diazotization: NaNO2, HCl; Hydrolysis 0–5 (diazotization), 60–80 (hydrolysis) 30–60 min (diazotization), 3 h (hydrolysis) Not specified Hydrolysis after diazotization
Coupling of 6-methylpyridin-2-amine with 3-nitro-2-chloropyridine t-BuOH, K2CO3, stirring or microwave irradiation RT to 160 12–24 h (stirring), 10–30 min (microwave) Moderate to good SNAr reaction; microwave improves yield/time
Solvent-free direct heating coupling Direct heating without solvent Not specified Not specified ~37 Lower yield, but simpler setup

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

This compound, a compound featuring a methyl group and a nitro group on a pyridine ring, is investigated for its unique electronic properties and potential in various applications. It is a molecule with the molecular formula C11H10N4O2C_{11}H_{10}N_4O_2 and a molecular weight of 230.22 g/mol. The IUPAC name for this compound is 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine.

Areas of Application

  • Chemistry this compound serves as an intermediate in synthesizing more complex pyridine derivatives. Nitropyridine derivatives, including this compound, are also useful for creating substituted pyridine intermediates, which are essential in synthesizing adenosine compounds and analogs that treat hypertension and myocardial ischemia .
  • Biology This compound is studied as a bioactive molecule for its potential antimicrobial and anticancer properties.
  • Medicine It is explored for potential use in drug development, specifically in designing kinase inhibitors.
  • Industry this compound is utilized in producing advanced materials with specific electronic and optical properties.

Biological Activities

This compound exhibits potential biological activities, making it a compound of interest in medicinal chemistry.

  • Anticancer Activity Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Antimicrobial Activity Compounds related to this compound have demonstrated antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

  • In Vitro Studies: A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity.
  • Pharmacokinetics: Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential.
  • Structure-Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: The target compound’s analogs exhibit melting points ranging from 158°C (e.g., 3-Cyano-N-(6-methylpyridin-2-yl)-4-(naphthalen-1-yl)-benzamide) to >275°C (e.g., hydrobromide salts in ) . N-(3-Chlorophenyl)-3-nitropyridin-2-amine forms monoclinic crystals (space group P21/n), with a density of 1.401 g/cm³ .
  • Solubility :

    • Nitro groups enhance polarity, but bulky substituents (e.g., naphthyl in ) reduce aqueous solubility .

Electronic and Crystallographic Insights

  • Electronic Effects: The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to specific positions.
  • Crystal Packing :
    • N-(3-Chlorophenyl)-3-nitropyridin-2-amine () exhibits intermolecular hydrogen bonding (N–H···O and C–H···O), influencing its stability and solubility .

Biological Activity

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a methylpyridine moiety. The structural formula can be represented as follows:

C9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2

This compound exhibits properties that suggest it may interact with various biological targets, potentially influencing multiple pathways.

The mechanism of action for this compound involves the following aspects:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features, including the nitro group which can participate in redox reactions.
  • Targeting Kinases : Preliminary studies indicate that similar compounds have been evaluated for their inhibitory effects on kinases, suggesting a potential role in cancer therapeutics .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)12
This compoundHeLa (Cervical)15

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial activity. These findings suggest that the compound could be explored for its potential use in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity .
  • Pharmacokinetics : Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets .

Q & A

Q. What safety protocols are essential when handling N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA HCS GHS classifications for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Required personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate filtration. Engineering controls such as fume hoods and local exhaust ventilation are critical to minimize aerosol formation. Post-exposure protocols involve immediate rinsing (15+ minutes for eyes) and medical consultation .

Q. How can the compound’s purity and structural integrity be verified after synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control. Structural confirmation requires complementary techniques:
  • FT-IR to identify nitro (-NO₂) and amine (-NH) functional groups.
  • ¹H/¹³C NMR to resolve aromatic proton environments (e.g., pyridinyl substituents).
  • HR-MS for precise molecular weight determination. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c systems) provides definitive crystallographic validation .

Q. What synthetic routes are reported for analogous nitro-substituted pyridine derivatives?

  • Methodological Answer : Microwave-assisted synthesis (80–120°C, 10–30 min) optimizes reaction efficiency for nitro-pyridine intermediates. Key steps include halogenation of 2-nitrophenoxy precursors, nucleophilic substitution with methylpyridinyl amines, and acetylation to stabilize intermediates. Solvent selection (e.g., DMF for polar aprotic conditions) and catalyst screening (e.g., Pd for C–N coupling) are critical for yield optimization .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Methodological Answer : Crystal packing analysis via X-ray diffraction (e.g., a = 10.6557 Å, β = 91.310°) reveals stabilizing interactions:
  • C–H···π interactions between pyridinyl rings (3.5–4.0 Å).
  • π–π stacking (centroid distances ~3.8 Å) and hydrogen bonding (N–H···O, 2.7–3.1 Å) with nitro groups. These interactions inform solvent selection for recrystallization and predict thermal stability via DSC/TGA .

Q. What computational strategies predict the ligand behavior of this compound in transition metal complexes?

  • Methodological Answer : Density functional theory (DFT) at the B97D/TZVP level optimizes geometries for metal-ligand complexes (e.g., Co(II), Ni(II)). Molecular orbital analysis identifies electron-rich pyridinyl-N and nitro-O as potential binding sites. Fukui indices quantify nucleophilic/electrophilic regions, guiding reactivity predictions. Comparative studies with crystallographic data (e.g., bond lengths ±0.02 Å) validate computational models .

Q. How can researchers address contradictions in toxicological data for nitro-pyridine derivatives?

  • Methodological Answer : Tiered testing resolves discrepancies:
  • In vitro : Ames test (OECD 471) for mutagenicity and MTT assays (e.g., IC₅₀ in MCF-7 cells) for cytotoxicity.
  • In vivo : Acute oral toxicity (OECD 423) and respiratory irritation (OECD 403) in rodent models. Cross-validate with structural analogs (e.g., LD₅₀ comparisons for H302-classified compounds). Discrepancies may arise from impurity profiles, requiring LC-MS impurity tracking .

Q. What experimental designs optimize catalytic applications of this compound in C–N coupling reactions?

  • Methodological Answer : Screen Pd/Xantphos catalysts under microwave irradiation (80–100°C, 20 min) for Buchwald-Hartwig amination. Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and optimize ligand-to-metal ratios (1:1 to 2:1). Compare turnover frequencies (TOF) with nitro-group electron-withdrawing effects on pyridine ring activation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the environmental persistence of nitro-pyridines?

  • Methodological Answer : Conduct OECD 301F ready biodegradability tests (28-day incubation, HPLC quantification). Contrast with photodegradation studies (UV-Vis, λ = 254 nm) to assess nitro-group lability. Discrepancies may reflect matrix effects (e.g., aquatic vs. soil systems) or analytical sensitivity limits. Structural analogs (e.g., 3-nitropyridin-2-amine derivatives) provide benchmarks for half-life comparisons .

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